![molecular formula C22H20N6O B5063908 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5063908.png)
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a diketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings with the benzamide moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized pyrazole derivatives.
Reduced Derivatives: Reduced pyridazine derivatives.
Substituted Derivatives: Substituted benzamide derivatives.
Scientific Research Applications
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit or activate specific pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethylpyrazole: A simpler compound with a pyrazole ring.
3,4-dimethylbiphenyl: A compound with a biphenyl structure.
Hydrazine-coupled pyrazole derivatives: Compounds with similar pyrazole structures but different functional groups.
Uniqueness
3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its combination of pyrazole, pyridazine, and benzamide moieties, which confer distinct chemical and biological properties .
Biological Activity
3,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates both pyrazole and pyridazine moieties, which are well-known for their diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N6O4, with a molecular weight of 474.5 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C25H26N6O4 |
Molecular Weight | 474.5 g/mol |
Purity | ≥ 95% |
Complexity Rating | 664 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms:
- mTORC1 Inhibition : Similar pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy levels in cancer cells. This mechanism is particularly relevant in the context of pancreatic cancer, where autophagy plays a critical role in tumor survival under metabolic stress .
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored. Studies have demonstrated that compounds with similar structures can exhibit significant inhibitory effects against various viruses, including:
- Herpes Simplex Virus (HSV) : Compounds showed up to 91% inhibition of HSV replication at concentrations around 50 μM with low cytotoxicity (CC50 = 600 μM) .
- Coxsackievirus B4 (CV-B4) : IC50 values for inhibition ranged from 4.5 to 6.6 μg/100 μl, indicating promising antiviral efficacy .
Case Study 1: Antiviral Efficacy
A series of synthesized pyrazole-fused derivatives were evaluated for their antiviral activity against different viral strains. Notably, the compounds demonstrated effective inhibition against CV-B4 and HSV-1.
Case Study 2: Anticancer Activity
Research focused on pyrazolo[1,5-a]pyrimidines revealed their capacity as selective protein inhibitors, showing promise in treating various cancers. The structure-function relationship indicated that modifications in the pyrazole ring significantly affect biological activity.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-4-5-17(14-16(15)2)22(29)25-19-8-6-18(7-9-19)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQNZVPPKOSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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